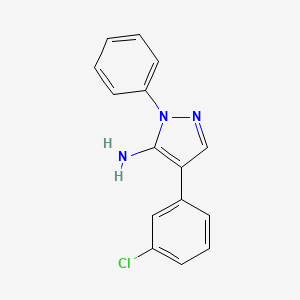

4-(3-Chlorophenyl)-2-phenylpyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-12-6-4-5-11(9-12)14-10-18-19(15(14)17)13-7-2-1-3-8-13/h1-10H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBGGHCMFRKDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C3=CC(=CC=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324388 | |

| Record name | 4-(3-chlorophenyl)-2-phenylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666079 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

324008-92-6 | |

| Record name | 4-(3-chlorophenyl)-2-phenylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 4 3 Chlorophenyl 2 Phenylpyrazol 3 Amine and Its Analogs

Ligand Design and Structural Optimization Strategies

The design and structural optimization of aminopyrazole derivatives are often guided by a combination of computational and synthetic strategies to enhance their potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov Techniques such as structure-based drug design are employed when the crystal structure of the target protein is known, allowing for the rational design of inhibitors that fit precisely into the binding site. acs.orgnih.gov For instance, the optimization of aminopyrazole-based inhibitors for c-Jun N-terminal kinase 3 (JNK3) involved extensive SAR studies using both biochemical and cell-based assays. acs.orgnih.gov

A common optimization strategy involves modifying the core pyrazole (B372694) scaffold and its substituents. Researchers have explored linking various nitrogen-containing heterocycles to the aminopyrazole core to improve properties. nih.gov Step-by-step structural optimization has demonstrated that combining moieties that can interact with different pockets of a target enzyme, such as a hydrophilic pocket and a deep hydrophobic pocket, can significantly increase inhibitory activity. mdpi.com For example, in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFR), a combination of targeted high-throughput screening and structure-based drug design was used to develop aminopyrazole-based inhibitors. nih.gov Further optimization through SAR analysis led to analogs with improved potency and better drug metabolism and pharmacokinetics (DMPK) profiles. nih.gov

Theoretical 3-dimensional quantitative structure-activity relationship (3D-QSAR) models, including comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), are also powerful tools. rsc.org These models provide 3D visual information that can guide structural modifications to enhance biological activity. rsc.org

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of aminopyrazole compounds is highly sensitive to the nature and position of substituents on the pyrazole ring and its appended phenyl groups. nih.govfrontiersin.orgnih.gov Systematic variation of these substituents allows medicinal chemists to probe the chemical space and develop a comprehensive understanding of the SAR.

The presence and position of halogen atoms on the phenyl rings of pyrazole derivatives can significantly influence their pharmacological effects. frontiersin.orgbibliotekanauki.pl The 3-chlorophenyl group, in particular, is a common feature in many biologically active pyrazole compounds. The chlorine atom, being an electron-withdrawing group, can alter the electronic properties of the entire molecule, which in turn affects its ability to interact with biological targets. bibliotekanauki.pl

For instance, studies on various chlorophenyl-substituted pyrazolone (B3327878) derivatives have shown that the presence of chloro groups can enhance anticancer activity. bibliotekanauki.pl This is often attributed to the increased lipophilicity and reactivity conferred by the chlorine atoms, which can facilitate penetration of cell membranes and improve binding affinity to target proteins. bibliotekanauki.pl In a series of 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles, compounds with a 3-chlorophenyl substitution were among the most potent against certain cancer cell lines. researchgate.net Similarly, the synthesis and evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives revealed that some of these compounds exhibited very good antifungal and antitubercular activity. rsc.org

The position of the chlorine atom is also critical. For example, in a study of pyrazoline analogs, para substitution on the phenyl ring with halogen groups was found to promote hydrophobic interactions with the target enzyme monoamine oxidase-A (MAO-A). frontiersin.org The table below summarizes the impact of different phenyl substitutions on the inhibitory activity of certain pyrazole derivatives.

| Compound ID | Phenyl Substitution | Target | Activity (IC50) |

| 1a | 3-Chlorophenyl | L. amazonensis | 15 µM |

| 1b | 3,4-Dichlorophenyl | L. amazonensis | 26 µM |

| 2a | 4-Chlorophenyl | Fungus A | Good |

| 2b | 4-Chlorophenyl | M. tuberculosis | Interesting |

This table is for illustrative purposes and combines data from different studies to show the effect of chloro-phenyl substitutions. researchgate.netrsc.org

The phenyl group at the 2-position of the pyrazole ring plays a significant role in determining the pharmacological profile of these compounds. The number and substitution pattern of phenyl groups on the pyrazole scaffold can dictate the specific enzyme inhibitory activity. frontiersin.org For example, triphenyl-substituted pyrazoles have shown potent inhibition of acetylcholinesterase (AChE), while diphenyl-substituted analogs were more effective against α-glycosidase. frontiersin.org

Systematic SAR studies on 3,5-diphenylpyrazole (B73989) derivatives have demonstrated that the phenyl group at this position is crucial for high inhibitory activity against certain metalloproteases. nih.gov Modifications to this phenyl group, such as introducing various substituents, can either enhance or decrease the inhibitory potency, highlighting the sensitivity of the target's binding pocket to the steric and electronic properties of this moiety. nih.govmdpi.com

The amino group, particularly at the 3-position of the pyrazole ring (3-aminopyrazoles or 3APs), is a key pharmacophore that contributes significantly to the biological activities of these compounds. nih.govresearchgate.net This functional group can act as a hydrogen bond donor, which is often crucial for anchoring the ligand within the active site of an enzyme or receptor. acs.orgresearchgate.net

Aminopyrazoles are versatile frameworks in drug discovery and have been investigated as anticancer, anti-inflammatory, and anti-infective agents. nih.govmdpi.com The position of the amino group on the pyrazole ring is critical; 3-APs and 5-APs often show more pronounced anticancer and anti-inflammatory activities compared to their 4-AP isomers. nih.gov For instance, in the development of JNK3 inhibitors, the crystal structure of an aminopyrazole derivative in complex with the enzyme revealed that the amino group forms key hydrogen bonds with hinge residues in the kinase's active site. acs.org The importance of an unsubstituted N1 nitrogen in conjunction with the amino group has also been highlighted in some studies for cytotoxic activity. nih.gov

Pharmacophore Modeling and Ligand-Based Design Approaches for Pyrazole Derivatives

In the absence of a known target structure, ligand-based design approaches such as pharmacophore modeling and 3D-QSAR are invaluable for the design of new pyrazole derivatives. nih.govjuniperpublishers.com A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exhibit a specific biological activity.

Pharmacophore modeling has been successfully applied to various pyrazole derivatives to identify the key structural features required for their activity. nih.govmdpi.com For instance, a ligand-based pharmacophore model for pyrazole-dimedone derivatives highlighted three essential features for their antimicrobial activity. nih.gov These models can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of novel analogs with improved activity. juniperpublishers.commdpi.com

3D-QSAR studies, such as CoMFA and CoMSIA, provide a quantitative correlation between the 3D properties of a set of molecules and their biological activities. rsc.org These methods generate contour maps that indicate regions where modifications to the molecular structure are likely to increase or decrease activity. rsc.org Such studies have been employed to understand the SAR of pyrazole derivatives as androgen receptor antagonists and Hsp90 inhibitors, providing valuable insights for the design of more potent compounds. rsc.orgnih.gov

Molecular Pharmacology and Preclinical Biological Evaluation of 4 3 Chlorophenyl 2 Phenylpyrazol 3 Amine and Pyrazole Derivatives

Mechanisms of Action at the Cellular and Molecular Level

The therapeutic potential of pyrazole (B372694) derivatives often stems from their ability to interact with specific biological targets, thereby modulating cellular signaling and inducing specific cellular responses.

Pyrazole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. Research on various pyrazole derivatives has revealed their capacity to inhibit several key enzymes, particularly protein kinases, which are crucial regulators of cellular processes.

For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to be kinase inhibitors. Specifically, one compound from this series demonstrated inhibitory activity against AKT2/PKBβ, a key enzyme in the PI3K/Akt signaling pathway. The IC50 values for this compound against AKT1 and AKT2 were determined to be 14 μM and 12 μM, respectively.

The pyrazole ring is a key feature in many kinase inhibitors, and its derivatives have been developed to target a variety of kinases, including cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Additionally, certain pyrazole derivatives have been investigated for their ability to bind to receptors such as the cannabinoid CB1 receptor, with some analogs showing potent and selective antagonist activity.

Table 1: Enzyme and Receptor Binding Profile of Selected Pyrazole Derivatives

| Compound Class | Target Enzyme/Receptor | Activity | Reference |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | AKT2/PKBβ | IC50 = 12 μM | |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | AKT1/PKBα | IC50 = 14 μM | |

| Pyrazole-based inhibitors | Cyclin-dependent kinases (CDKs) | Inhibition | |

| Dihydro-1H-pyrazole-1-carboxamidine derivatives | Cannabinoid CB1 receptor | Antagonist |

This table presents data from studies on various pyrazole derivatives, not specifically 4-(3-Chlorophenyl)-2-phenylpyrazol-3-amine.

By binding to and inhibiting key enzymes, pyrazole derivatives can modulate critical cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory conditions.

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and its constitutive activation is a hallmark of many cancers. The aforementioned inhibition of AKT by certain pyrazole derivatives directly impacts this pathway, leading to downstream effects on cell growth and survival. Activation of Src kinases can mediate the PI3K/Akt/IκBα/NF-κB signaling pathway, and Src family kinase inhibitors, including some with a pyrazole core, are considered for their anti-inflammatory potential.

The NF-κB (nuclear factor-kappaB) signaling pathway is another crucial mediator of inflammation and cell survival. Some pyrazole-containing compounds have been shown to suppress the NF-κB pathway. For example, a (3-Chlorophenyl)-2-Spiroisoxazoline derivative, which shares a chlorophenyl moiety with the subject compound, was found to downregulate the NF-κB/P38 MAPK signaling pathway in preclinical models of inflammation.

A primary goal of many anticancer agents is to induce programmed cell death (apoptosis) or to halt the uncontrolled proliferation of cancer cells (cell cycle arrest). Numerous studies have demonstrated the ability of pyrazole derivatives to elicit these responses in cancer cells.

Apoptosis: Several pyrazole derivatives have been shown to induce apoptosis through various mechanisms. One common mechanism involves the generation of reactive oxygen species (ROS), which can trigger caspase activation and subsequent apoptotic cell death. For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles were found to induce apoptosis in triple-negative breast cancer cells through ROS production and caspase-3 activation. Other pyrazole derivatives containing a benzo[d]thiazole moiety have also been reported to induce apoptosis in a concentration-dependent manner in breast cancer and hepatocarcinoma cell lines.

Cell Cycle Arrest: In addition to inducing apoptosis, pyrazole derivatives can also cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For instance, some pyrazole derivatives have been observed to induce S-phase arrest in triple-negative breast cancer cells. Another study on novel pyrazole acetals of andrographolide (B1667393) demonstrated S-phase arrest in breast cancer cells. Furthermore, certain N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives have been shown to cause a G2/M phase cell cycle arrest.

In Vitro Biological Activity Studies

The therapeutic potential of pyrazole derivatives has been extensively evaluated in various in vitro models, particularly for their anticancer and anti-inflammatory properties.

The cytotoxic and antiproliferative effects of a wide range of pyrazole derivatives have been tested against a panel of human cancer cell lines.

MCF-7 (Breast Cancer) and HCT-116 (Colon Cancer): Numerous pyrazole derivatives have demonstrated cytotoxic activity against MCF-7 and HCT-116 cells. For example, certain pyrazolylpyrimidinethione derivatives were found to be effective against both cell lines. Aryldiazo pyrazoles have also shown promising anticancer activity against these cell lines, with some compounds exhibiting IC50 values in the low micromolar range.

A549 (Lung Cancer) and HepG2 (Liver Cancer): The anticancer activity of pyrazole derivatives has also been confirmed in A549 and HepG2 cells. Some 3-amino-pyrazole-1-carboxamide derivatives have shown cytotoxicity against A549 cells. Similarly, aryldiazo pyrazoles have demonstrated potent activity against HepG2 cells.

HeLa (Cervical Cancer): While specific data for the subject compound is unavailable, the broader class of pyrazole derivatives has been investigated for activity against HeLa cells.

A375 and SK-MEL-28 (Melanoma): Studies on other heterocyclic compounds have demonstrated activity against melanoma cell lines. For example, a tetrasubstituted pyrrole (B145914) derivative showed selective in vitro anticancer activity against A375 melanoma cells.

A431 (Skin Squamous Cell Carcinoma) and SCC-12 (Squamous Cell Carcinoma): Research on the effects of pyrazole derivatives on these specific cell lines is less common in the available literature, highlighting an area for potential future investigation.

Table 2: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

| Compound Class | Cell Line | IC50 / EC50 (µM) | Reference |

| Aryldiazo pyrazoles | MCF-7 | 17.8 ± 0.5 | |

| Aryldiazo pyrazoles | HepG2 | 4.4 ± 0.4 | |

| Aryldiazo pyrazoles | HCT-116 | 4.2 ± 0.2 | |

| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 | 220.20 ± 22.47 | |

| Pyrazole with benzo[d]thiazole derivative (8l) | MDA-MB-231 (Triple-negative breast cancer) | 2.41 | |

| Pyrazole with benzo[d]thiazole derivative (8l) | MCF-7 | 2.23 | |

| Pyrazole with benzo[d]thiazole derivative (8l) | HepG2 | 3.75 |

This table presents data from studies on various pyrazole derivatives, not specifically this compound.

The pyrazole ring is a core structural motif in several well-known nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Numerous studies have focused on the synthesis and evaluation of pyrazole derivatives as selective COX-2 inhibitors. These studies have identified specific structural features that contribute to COX-2 selectivity, often involving a sulfonamide or a similar pharmacophore that can interact with a specific side pocket in the COX-2 active site. While direct data for this compound is not available, the general class of pyrazole compounds remains a promising area for the development of new anti-inflammatory agents.

Antimicrobial Activity (Antibacterial, Antifungal, Anti-tubercular)

The pyrazole nucleus is a foundational structure in the development of new antimicrobial agents, driven by the increasing challenge of antimicrobial resistance. nih.gov Scientists have synthesized numerous pyrazole-containing derivatives to explore their efficacy against a spectrum of microbial pathogens. nih.gov

Antibacterial and Antifungal Activity Pyrazole derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govtandfonline.com The antimicrobial potency is often influenced by the nature and position of substituents on the pyrazole ring. For instance, some studies have shown that compounds with chloro- and bromo-substituents, which possess lipophilic properties, exhibit greater antimicrobial activity. nih.gov

In one study, a series of newly synthesized pyrazole analogues were screened for their antimicrobial effects. Compound 3 was found to be exceptionally active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). malariaworld.org Another compound, 4 , demonstrated high activity against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL. malariaworld.org In the same study, compound 2 showed significant antifungal activity against Aspergillus niger (MIC: 1 μg/mL), while compound 3 was equipotent with the standard Clotrimazole against Microsporum audouinii (MIC: 0.5 μg/mL). malariaworld.org Other research has identified pyrazole derivatives with notable activity against Staphylococcus aureus and Pseudomonas aeruginosa. tandfonline.com

Antibacterial and Antifungal Activity of Select Pyrazole Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against selected bacterial and fungal strains.

| Compound | Microorganism | Strain | MIC (μg/mL) | Reference Drug | Reference Drug MIC (μg/mL) |

|---|---|---|---|---|---|

| Compound 3 | Bacteria (Gram-negative) | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 |

| Compound 4 | Bacteria (Gram-positive) | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 |

| Compound 2 | Fungi | Aspergillus niger | 1 | Clotrimazole | 2 |

| Compound 3 | Fungi | Microsporum audouinii | 0.5 | Clotrimazole | 0.5 |

Anti-tubercular Activity Tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB), remains a major global health threat, necessitating the development of novel anti-TB agents to combat drug-resistant strains. nih.govresearchgate.net Pyrazole derivatives have emerged as a promising class of compounds with significant potential in this area. rsc.org Some of these compounds are believed to inhibit cell wall synthesis, a crucial pathway for the survival of MTB. rsc.org

One line of research has focused on UDP-galactopyranose mutase (UGM), an essential enzyme in mycobacterial cell wall synthesis that is absent in mammals, making it an attractive drug target. ekb.eg A pyrazole-based compound, MS208 , was identified as an inhibitor of MtbUGM. ekb.eg Subsequent studies on analogues of MS208 revealed that while many derivatives could inhibit the enzyme, this did not always translate into whole-cell activity against M. tuberculosis. ekb.eg For example, the derivative DA10 showed competitive inhibition of MtbUGM with an inhibition constant (Ki) of 51 ± 4 µM but did not inhibit the growth of the bacterium itself. ekb.eg This highlights the complexity of drug development, where enzyme inhibition must be coupled with the ability to penetrate the bacterial cell and remain stable. Other studies have explored different pyrazole scaffolds, with some derivatives showing anti-TB activity comparable to standard drugs. nih.gov

Antiviral Activity (e.g., Anti-HIV, Anti-Tobacco Mosaic Virus)

The broad biological profile of pyrazole derivatives extends to antiviral applications, with research demonstrating activity against both human and plant viruses.

Anti-HIV Activity The human immunodeficiency virus (HIV) continues to be a primary target for antiviral drug discovery. Pyrazole derivatives have been investigated as potential inhibitors of key viral enzymes, such as reverse transcriptase (RT). nih.gov In one study, a series of novel pyrazolo[4,3-c]pyridin-4-one derivatives were synthesized and evaluated for their anti-HIV-1 activity. nih.govtandfonline.com Compound 12c from this series was identified as the most potent agent, exhibiting significant activity against two different HIV-1 strains with half-maximal inhibitory concentration (IC50) values of 3.67 μM (HIV-1VB59) and 2.79 μM (HIV-1UG070). nih.govtandfonline.com Molecular docking studies suggested that compound 12c binds to the non-nucleoside binding pocket of HIV-1 RT, indicating its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov

Another study explored pyrazole derivatives of 3-benzoylbenzofurans. Compound 5f emerged as a potent inhibitor of HIV infection, with IC50 values of 0.39 μM against the Q23 pseudovirus and 1.00 μM against the CAP210 pseudovirus. nih.gov This compound appears to have a dual mechanism, inhibiting both HIV entry and the HIV-1 protease enzyme. nih.gov

Anti-HIV Activity of Select Pyrazole Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values of promising pyrazole derivatives against various HIV-1 strains and their proposed mechanisms of action.

| Compound | HIV-1 Strain / Target | IC50 (μM) | Proposed Mechanism |

|---|---|---|---|

| Compound 12c | HIV-1VB59 (Subtype C) | 3.67 | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) |

| HIV-1UG070 (Subtype D) | 2.79 | ||

| Compound 5f | Q23 Pseudovirus | 0.39 | HIV Entry and Protease Inhibitor |

| CAP210 Pseudovirus | 1.00 | ||

| HIV-1 Protease | 31.59 |

Anti-Tobacco Mosaic Virus (TMV) Activity Pyrazole derivatives have also been developed as antiviral agents for agricultural applications. Several studies have reported their efficacy against the Tobacco Mosaic Virus (TMV), a widespread plant pathogen. frontiersin.org One study synthesized a series of pyrazole aldoxime ester derivatives and found that they possessed weak to good anti-TMV activity. frontiersin.org More recently, novel 1,5-disubstituted-4-pyrazole analogs were designed to target the TMV-coat protein (TMV-CP). These compounds interfere with the self-assembly of the coat protein, which is essential for forming the viral structure. By binding to TMV-CP, the compounds break the integrity of the virus, rendering it unable to infect the plant. Compound 5c-2 from this series showed superior antiviral efficacy, with a half-maximal effective concentration for inactivation of 62.2 µg/mL.

Other Noteworthy Biological Activities (e.g., Monoamine Oxidase B (MAO-B) Inhibition, Antiplasmodial Activity, Tyrosinase Inhibition)

Monoamine Oxidase B (MAO-B) Inhibition Monoamine oxidase B (MAO-B) is a key enzyme in the brain that degrades neurotransmitters like dopamine. Its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. Pyrazole and pyrazoline derivatives have been extensively investigated as potent and selective MAO-B inhibitors. tandfonline.com

Research into halogenated pyrazolines demonstrated that substitutions on the phenyl ring significantly influence potency and selectivity for MAO-B. tandfonline.com One compound, EH7 (3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole), showed the highest potency against MAO-B with an IC50 value of 0.063 µM and a high selectivity index of 133. tandfonline.com Kinetic studies revealed it to be a reversible and competitive inhibitor. tandfonline.com Another series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives also showed high activity against MAO-B, with inhibition constants (Ki) in the nanomolar range.

MAO-B Inhibitory Activity of Select Pyrazoline Derivatives

This table displays the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for various pyrazoline derivatives against human MAO-B.

| Compound | MAO-B IC50 (μM) | MAO-B Ki (μM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| EH7 (-F) | 0.063 | 0.034 | 133.0 |

| EH6 (-Cl) | 0.40 | - | > 55.8 |

| EH8 (-Br) | 0.69 | - | > 6.2 |

Antiplasmodial Activity With the rise of drug-resistant malaria parasites, there is an urgent need for new antimalarial drugs. ekb.eg Pyrazole-containing compounds have been identified as a promising scaffold for the development of novel agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. rsc.orgekb.eg

Various pyrazole hybrids have been synthesized and tested for their antiplasmodial activity. In one study, methyl 5-amino-3-anisidinepyrazole-4-carboxylic acid 3a and 3c showed potent activity with IC50 values of 0.149 µmol/L and 0.15 µmol/L, respectively. ekb.eg Another review highlights several pyrazole derivatives with significant activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. rsc.org For example, a pyrazolopyridine derivative exhibited IC50 values of 4.99 μM against the NF54 strain and 6.45 μM against the K1 strain. rsc.org Structure-activity relationship studies indicate that substituents on the pyrazole and adjacent rings are critical for potency. nih.govekb.eg

Antiplasmodial Activity of Select Pyrazole Derivatives

This table shows the half-maximal inhibitory concentration (IC50) values of different pyrazole derivatives against strains of Plasmodium falciparum.

| Compound | P. falciparum Strain | IC50 |

|---|---|---|

| Methyl 5-amino-3-anisidinepyrazole-4-carboxylic acid 3a | Not specified | 0.149 µmol/L |

| Methyl 5-amino-3-(m-anisidin)pyrazole-4-carboxylic acid 3c | Not specified | 0.15 µmol/L |

| Pyrazolopyridine derivative | NF54 (CQ-sensitive) | 4.99 µM |

| K1 (CQ-resistant) | 6.45 µM | |

| Fluorinated pyrazole 52m | Not specified | 0.506 µM |

Tyrosinase Inhibition Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetics (skin lightening) and for treating hyperpigmentation disorders. Certain pyrazole derivatives have been identified as potent tyrosinase inhibitors. A screening of 25 different azole compounds found that the pyrazole derivative P14 was the most potent tyrosinase inhibitor, with an IC50 of 15.9 µM. This activity was greater than that of the well-known inhibitors arbutin (B1665170) (IC50 91 µM) and kojic acid (IC50 31 µM). Structure-activity relationship analysis suggested that having aryl substituents at positions 1 and 5 of the pyrazole ring is critical for high activity. Other studies on carbathioamidopyrazole derivatives also demonstrated significant inhibitory properties against tyrosinase, suggesting these compounds may block the enzyme's active site.

In Vivo Preclinical Studies in Animal Models

The therapeutic potential of pyrazole derivatives observed in vitro has been further investigated in various animal models of human diseases.

Neuropathic Injury Neuropathic pain is a chronic condition resulting from nerve damage. A study using the spinal nerve ligation (SNL) model in animals, which mimics human neuropathic pain, evaluated the analgesic activity of a pyrazole derivative, compound 29 . The compound demonstrated a significant, dose-dependent analgesic effect. At a dose of 100 mg/kg, it achieved a maximum possible effect (MPE) of 45%, highlighting its ability to alleviate pain in a relevant preclinical model.

Inflammatory States The anti-inflammatory properties of pyrazole derivatives are well-documented, with many compounds evaluated in models of acute and chronic inflammation. The carrageenan-induced rat paw edema model is a standard assay for acute inflammation. Several pyrazole derivatives have shown potent anti-inflammatory activity in this model, with some exhibiting an efficacy (ED50) superior to the reference drug celecoxib.

In a mouse model of rheumatoid arthritis, the pyrazole derivatives M1E and M1G were shown to alleviate oxidative stress by increasing levels of the antioxidant enzymes catalase and glutathione (B108866) (GSH) while decreasing levels of nitric oxide (NO), a pro-inflammatory mediator. In other chronic models, pyrazole-based compounds reduced granular tissue formation in a rat granuloma assay and lowered disease activity scores in a model of chronic colitis.

Pharmacodynamic studies investigate the biochemical and physiological effects of drugs on the body. For pyrazole derivatives, these evaluations have helped to elucidate their mechanisms of action in vivo.

In models of inflammation, the effects of pyrazole derivatives are linked to the modulation of key inflammatory pathways. Studies have shown that these compounds can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. The anti-inflammatory effects of some derivatives are also attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For example, in an arthritis model, the administration of pyrazole derivatives M1E and M1G led to a significant improvement in antioxidant status, as measured by increased catalase and GSH activity and reduced NO levels.

In the context of pain, the analgesic effects of pyrazole derivatives have been assessed using various behavioral models in mice, such as the tail flick and acetic acid-induced writhing tests, which measure central and peripheral analgesic action, respectively. Pharmacokinetic analysis of compound 29 in a neuropathic pain model showed that its peak analgesic effect occurred 3 hours after administration, corresponding to its maximum concentration (Tmax) in the body. These studies confirm that the in vitro activities of pyrazole derivatives translate to tangible pharmacodynamic effects in complex biological systems.

Computational Chemistry and Cheminformatics in Pyrazole Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For pyrazole (B372694) derivatives, docking studies are crucial for understanding their mechanism of action and for designing more potent and selective inhibitors.

Detailed research findings from various studies on pyrazole derivatives reveal common interaction patterns. For instance, in the context of kinase inhibition, the pyrazole scaffold often acts as a hinge-binder, forming critical hydrogen bonds with the protein's backbone. The substituents on the pyrazole ring, such as the phenyl and chlorophenyl groups in 4-(3-Chlorophenyl)-2-phenylpyrazol-3-amine, play a significant role in establishing additional interactions, including hydrophobic and π-π stacking interactions, which enhance binding affinity and selectivity. nih.gov

Molecular docking of N-[2-[(3-Chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide to succinate (B1194679) dehydrogenase (SDH) predicted its binding orientation in the active site, helping to explain its potent antifungal activity. nih.gov Similarly, docking studies on novel pyrazoline derivatives against the human mitochondrial branched-chain aminotransferase (BCATm) have been used to rationalize their anticonvulsant activities. researchgate.net Studies on pyrazolopyridine derivatives targeting cancer-related proteins also utilize docking to understand binding modes and free binding energies. nih.gov

These studies collectively show that the pyrazole core provides a versatile framework for interacting with diverse biological targets. The specific substitutions dictate the binding affinity and selectivity, a principle that is fundamental to the design of targeted therapies.

| Pyrazole Derivative Class | Protein Target | Key Interactions Observed | Therapeutic Area | Reference |

|---|---|---|---|---|

| Pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | Hydrogen bonds, Hydrophobic interactions | Antifungal | nih.gov |

| Pyrazoline Methanones | Mitochondrial BCATm | Hydrogen bonds, van der Waals forces | Anticonvulsant | researchgate.net |

| Pyridopyrazolo-triazines | Cancer-related Kinases (e.g., PDB ID: 5IVE) | Hydrogen bonds, Pi-Alkyl, Pi-Pi stacking | Anticancer | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Anti-amoebic targets | Hydrogen bonds | Antiparasitic | nih.gov |

Quantum Chemical Calculations (Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. eurasianjournals.com These methods provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

DFT studies on structurally related pyrazole and pyrazoline compounds have been used to optimize molecular geometries and compare them with experimental data from X-ray crystallography. nih.govmdpi.com The calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to confirm the molecular structure. nih.govmdpi.combohrium.com

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov For pyrazole derivatives, a lower energy gap can indicate higher biological activity, as charge transfer can occur more readily within the molecule or with its biological target. nih.gov

For instance, in a study on an anti-amoebic pyrazolo[3,4-d]pyrimidine derivative, the small estimated HOMO-LUMO energy gap was indicative of its high chemical reactivity and potential for biological action. nih.gov Similarly, DFT calculations on other substituted pyrazoles help in understanding how different functional groups influence the electronic properties and, consequently, the pharmacological activity. bohrium.comresearchgate.net

| Method | Information Obtained | Significance | Reference |

|---|---|---|---|

| DFT (e.g., B3LYP/6-311G**) | Optimized molecular geometry, vibrational frequencies, thermodynamic properties | Correlates computational structure with experimental data (X-ray, IR spectra) | nih.gov |

| HOMO-LUMO Analysis | Energy of frontier orbitals, HOMO-LUMO energy gap | Predicts chemical reactivity, kinetic stability, and charge transfer properties | nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for electrophilic and nucleophilic attack | Identifies regions of the molecule likely to engage in intermolecular interactions | bohrium.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. For pyrazole derivatives, QSAR is a valuable tool for predicting the activity of untested compounds and for guiding the design of new analogues with improved potency. researchgate.netresearchgate.net

In a typical QSAR study, molecular descriptors (physicochemical, electronic, topological, etc.) are calculated for a series of pyrazole compounds with known biological activities. Statistical methods are then used to build a mathematical model that relates these descriptors to the activity. For example, a 3D-QSAR study on 1,3,5-trisubstituted pyrazoline derivatives as monoamine oxidase (MAO) inhibitors helped to rationalize the structure-activity relationships and create a model for inhibitor selectivity. nih.gov

These models can highlight which structural features are critical for activity. For a compound like this compound, QSAR models would likely identify the importance of:

Hydrophobicity: The presence of phenyl and chlorophenyl groups contributes significantly to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.

Electronic Properties: The electron-withdrawing nature of the chlorine atom can affect the charge distribution across the molecule, influencing its binding interactions.

Steric Factors: The size and shape of the substituents on the pyrazole ring determine the molecule's conformational flexibility and how well it fits into the binding site of a target.

QSAR studies on novel 1,3,4-triaryl pyrazoles have been used to understand the relationship between their structural features and their cytotoxic activity against breast cancer cells. researchgate.netnih.gov Such models provide predictive power, enabling researchers to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. eurasianjournals.com For pyrazole-based inhibitors, MD simulations are used to assess the stability of the docked pose, investigate conformational changes in the ligand and protein upon binding, and calculate binding free energies. nih.govnih.gov

MD simulations performed on a docked complex of a potent pyrazole derivative with RET kinase demonstrated the stability of the ligand within the active site over a 100 ns simulation. nih.gov The analysis of the root mean square deviation (RMSD) for both the ligand and the protein can confirm that the system has reached equilibrium and that the binding mode is stable. nih.govnih.gov

These simulations can also reveal key dynamic interactions, such as the formation and breaking of hydrogen bonds and the role of water molecules in the binding pocket, which are not apparent from static docking poses. eurasianjournals.com Conformational analysis, often coupled with MD, explores the accessible low-energy shapes (conformations) of the pyrazole derivative. Understanding the preferred conformation in solution versus in the bound state is crucial for drug design. The flexibility of the phenyl rings in this compound, for instance, would be a key aspect to study via MD to understand how it adapts to a specific protein's binding site.

Virtual Screening and De Novo Drug Design Approaches for Pyrazole-Based Scaffolds

The pyrazole scaffold is widely utilized in virtual screening campaigns and de novo drug design due to its favorable drug-like properties and synthetic accessibility. researchgate.netmdpi.com

Virtual Screening involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific biological target. Structure-based virtual screening, which uses docking, has been successfully applied to identify novel pyrazole-based inhibitors. For example, a virtual screen of hundreds of thousands of small molecules led to the discovery of a novel pyrazole-scaffold proteasome inhibitor. nih.govacs.org In another study, high-throughput virtual screening was used to identify new pyrazole-based inhibitors of CDK8, a key enzyme in cancer progression. chemmethod.com These approaches leverage the pyrazole core as a foundational structure to find new hits. tojqi.netnih.gov

De Novo Drug Design algorithms build novel molecules from scratch or by modifying existing scaffolds. The pyrazole ring is an excellent starting point for such approaches. By computationally adding different functional groups to the pyrazole core, these methods can explore vast chemical space to design novel compounds with desired properties, such as high binding affinity and good ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The knowledge gained from QSAR and docking studies on existing pyrazoles, including the role of substituents like the chlorophenyl group, can be used to guide these de novo design efforts. nih.gov

The versatility of the pyrazole scaffold makes it a valuable component in computational drug discovery, from identifying initial hits through virtual screening to optimizing lead compounds using de novo design techniques. researchgate.net

Future Directions and Translational Research Perspectives

Development of Novel Pyrazole-Based Chemotypes with Enhanced Target Specificity

The development of novel chemotypes based on the 4-(3-Chlorophenyl)-2-phenylpyrazol-3-amine scaffold is a promising avenue for enhancing target specificity and therapeutic efficacy. The pyrazole (B372694) core is a versatile template for chemical modification, allowing for the strategic introduction of various functional groups to modulate its physicochemical and pharmacological properties. researchgate.netnih.gov

A key strategy in this endeavor is the synthesis of a diverse library of analogs through modifications at the phenyl and chlorophenyl rings, as well as the amine group. Structure-activity relationship (SAR) studies will be instrumental in identifying key structural features that govern target binding and selectivity. For instance, in the development of pyrazole-based kinase inhibitors, substitutions on the pyrazole ring have been shown to significantly impact selectivity. mdpi.com The introduction of different substituents can alter the electronic and steric properties of the molecule, leading to improved interactions with the target protein and reduced off-target effects.

One area of focus could be the design of inhibitors for protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The pyrazole scaffold is a key component in several clinically approved kinase inhibitors. mdpi.com By leveraging the known binding modes of these drugs, researchers can rationally design novel this compound derivatives with enhanced potency and selectivity for specific kinases.

Exploration of Polypharmacology and Multi-Target Ligands for Complex Diseases

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases are often multifactorial, involving the dysregulation of multiple signaling pathways. nih.gov This complexity has spurred interest in the development of multi-target ligands, which can simultaneously modulate several key proteins involved in the disease process. The pyrazole scaffold, with its adaptable chemical nature, is well-suited for the design of such polypharmacological agents. nih.gov

Future research could explore the potential of this compound derivatives to act as multi-target inhibitors. For example, in the context of neurodegenerative diseases like Alzheimer's, compounds that can inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO) have shown promise. nih.govsemanticscholar.org Pyrazoline derivatives, structurally related to pyrazoles, have been identified as inhibitors of both AChE and beta-amyloid plaque formation. nih.gov By systematically modifying the structure of this compound, it may be possible to develop analogs with a tailored polypharmacological profile for complex diseases.

Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, Artificial Intelligence-driven synthesis)

To accelerate the discovery and development of novel pyrazole-based therapeutics, the adoption of advanced synthetic technologies is crucial. Flow chemistry, for instance, offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and scalability. galchimia.com The continuous-flow synthesis of pyrazoles has been demonstrated to be an efficient and high-yielding method. galchimia.comnih.govmit.eduresearchgate.net Applying these techniques to the synthesis of this compound and its analogs could significantly streamline the production of compound libraries for biological screening.

Integration of Omics Data in Mechanism of Action Elucidation for Pyrazole Compounds

Understanding the precise mechanism of action of a drug candidate is fundamental for its clinical development. The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides a powerful toolkit for elucidating the molecular pathways affected by a compound. nih.govnih.gov

For this compound and its derivatives, omics approaches can be employed to identify their cellular targets and downstream signaling effects. For instance, transcriptomic analysis of cells treated with a pyrazole compound can reveal changes in gene expression, providing insights into the biological processes it modulates. nih.gov Proteomics can identify the proteins that directly interact with the compound, while metabolomics can uncover alterations in cellular metabolism. nih.gov This systems-level understanding of the compound's activity is invaluable for identifying biomarkers of response and predicting potential side effects.

Preclinical Research toward Specific Therapeutic Areas (e.g., Oncology, Infectious Diseases, Neurodegenerative Disorders)

The broad biological activities reported for pyrazole derivatives make them attractive candidates for preclinical evaluation in various therapeutic areas. nih.govresearchgate.net

Oncology: The pyrazole scaffold is present in numerous anticancer agents, particularly kinase inhibitors. mdpi.comnih.gov Preclinical studies could investigate the efficacy of this compound analogs in various cancer models, including both in vitro cell-based assays and in vivo animal models. nih.govdundee.ac.uknih.gov Research has shown that pyranopyrazoles with a N-(4-chlorophenyl) substituent exhibit anti-glioma activity. nih.govdundee.ac.uk Further investigation into the specific molecular targets and pathways involved will be crucial.

Infectious Diseases: Pyrazole derivatives have also demonstrated promising activity against a range of infectious agents, including bacteria, fungi, and parasites. mdpi.comnih.gov For example, certain substituted pyrazoles have shown potent anti-tubercular activity. nih.govresearchgate.net Future preclinical research could explore the potential of this compound and its analogs as novel anti-infective agents, particularly against drug-resistant pathogens.

Q & A

Q. What experimental frameworks address discrepancies in biological activity across cell lines or assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.